3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
Description
3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid (IUPAC name: (2E)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid) is a synthetic organic compound characterized by a propenoic acid backbone conjugated to a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group. Its molecular formula is C₁₃H₁₃NO₃, with a molar mass of 243.25 g/mol. The compound’s structure features:
- A trans (E)-configured α,β-unsaturated carboxylic acid (prop-2-enoic acid) moiety.
- A para-substituted phenyl ring linked to a 2-oxopyrrolidin-1-yl group, a five-membered lactam ring.
The SMILES notation (O=C(O)/C=C/c1ccc(cc1)N1CCCC1=O) and InChI key confirm the stereochemistry and connectivity .
Properties
IUPAC Name |
(E)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-2-1-9-14(12)11-6-3-10(4-7-11)5-8-13(16)17/h3-8H,1-2,9H2,(H,16,17)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWOSZUZMNXRKC-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid typically involves the following steps:
Formation of the 2-oxopyrrolidin-1-yl Group: This can be achieved through the cyclization of amino acids or their derivatives.
Coupling with the Phenyl Ring: The 2-oxopyrrolidin-1-yl group is then coupled with a phenyl ring using appropriate coupling agents and reaction conditions.
Introduction of the Prop-2-enoic Acid Moiety: Finally, the prop-2-enoic acid group is introduced through esterification or other suitable reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid, with the molecular formula and a molecular weight of approximately 231.247 g/mol, is a chemical compound featuring a prop-2-enoic acid backbone and a phenyl group substituted at the 4-position by a 2-oxopyrrolidin-1-yl moiety. Also known as (2E)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid, this compound's structural complexity suggests its potential for diverse biological interactions and applications in medicinal chemistry .
Potential Applications
- Medicinal Chemistry The unique structure of this compound may allow for specific interactions with biological targets, making it a candidate for further investigation in drug discovery programs.
- Pharmacological Contexts Preliminary studies indicate that this compound exhibits significant biological activity, particularly in pharmacological contexts. Further research is necessary to elucidate its mechanisms of action and therapeutic potential fully.
- Drug Discovery This compound has potential applications in drug discovery programs. Its unique structure may also allow for specific interactions with biological targets, making it a candidate for further investigation.
This compound exhibits significant biological activity, particularly in pharmacological contexts. Preliminary studies indicate that it may possess:
- Specific biological activities that require further research to elucidate its mechanisms of action and therapeutic potential fully.
- Potential for diverse biological interactions due to its structural complexity, making it relevant in medicinal chemistry.
Interaction Studies
Interaction studies involving this compound are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:
- Target Binding Affinities Determining how strongly the compound binds to its intended biological targets.
- Metabolic Pathways Understanding how the compound is processed and broken down in the body.
- Potential Toxicities Assessing any harmful effects the compound may have on cells or organisms.
Such studies can inform dosage regimens and therapeutic strategies in clinical settings.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Oxopyrrolidin-1-yl)benzoic acid | Benzoic acid derivative | Potential anti-inflammatory properties |
| (E)-3-(4-hydroxyphenyl)propanoic acid | Hydroxy substitution on phenyl | Exhibits different solubility characteristics |
| 3-[4-(methylthio)phenyl]propanoic acid | Methylthio group instead of oxopyrrolidine | Altered electronic properties affecting reactivity |
Mechanism of Action
The mechanism by which 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
3-(2-Oxopyrrolidin-1-yl)propanoic Acid
- Structure: Lacks the phenyl and α,β-unsaturated system. The pyrrolidone group is directly attached to a propanoic acid chain (C₇H₁₁NO₃).
- Key Differences: Shorter aliphatic chain (propanoic acid vs. propenoic acid) reduces rigidity and π-conjugation. Absence of a phenyl ring limits aromatic interactions.
- The shorter chain may enhance solubility in polar solvents .
(E)-3-[4-(Imidazol-1-ylmethyl)phenyl]prop-2-enoic Acid
- Structure : Replaces the pyrrolidone with an imidazol-1-ylmethyl group (C₁₃H₁₂N₂O₂).
- Key Differences :
- Imidazole introduces a basic heterocycle (pKa ~7.0), enabling pH-dependent protonation.
- The methylene linker (-CH₂-) between the phenyl and imidazole adds flexibility.
- The imidazole’s basicity may alter bioavailability in physiological environments .
p-Acetoxycinnamic Acid (4-Acetoxycinnamic Acid)
- Structure : Substitutes the pyrrolidone with an acetoxy group (-OAc) on the phenyl ring (C₁₁H₁₀O₄).
- Key Differences: The acetoxy group is an ester, hydrolytically labile under acidic/basic conditions. Lacking nitrogen, it cannot participate in hydrogen bonding as a donor.
- Implications: Increased susceptibility to metabolic degradation via ester hydrolysis. The electron-withdrawing acetoxy group may reduce the acidity of the propenoic acid compared to the main compound .
Discussion of Research Findings
- In contrast, the acetoxy group in p-acetoxycinnamic acid withdraws electrons, increasing carboxylic acid acidity .
- Biological Interactions : The imidazole derivative’s basicity may enhance binding to biological targets (e.g., enzymes or receptors) compared to the lactam-containing compounds .
- Synthetic Utility : The α,β-unsaturated carboxylic acid in the main compound and its analogs is a versatile intermediate for Michael additions or cycloadditions, though steric hindrance from the pyrrolidone may reduce reactivity compared to simpler cinnamic acids .
Biological Activity
3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid, also known as (2E)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid, is a compound characterized by a prop-2-enoic acid backbone with a phenyl group substituted at the 4-position by a 2-oxopyrrolidin-1-yl moiety. Its molecular formula is C13H13NO3, with a molecular weight of approximately 231.25 g/mol. This unique structure suggests potential for diverse biological interactions and applications in medicinal chemistry.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| Density | 1.313 g/cm³ (predicted) |
| Boiling Point | 533.7 °C (predicted) |
| pKa | 4.53 (predicted) |
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its potential therapeutic effects include:
- Antimicrobial Activity : Initial investigations suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.
- Cytotoxicity : Research on related compounds has shown varying degrees of cytotoxic effects against cancer cell lines, indicating that further studies on this compound could reveal its potential as an anticancer agent.
- Pharmacodynamics and Pharmacokinetics : Understanding the interaction of this compound with biological targets is crucial for its development as a therapeutic agent. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) are needed.
Study 1: Antimicrobial Properties
In a comparative study involving various derivatives of oxopyrrolidine compounds, it was found that those with similar structural features to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
Study 2: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of several derivatives related to this compound on various cancer cell lines, including L929 and A549 cells. The results indicated that certain concentrations led to increased cell viability, suggesting a potential role in cancer therapy . The following table summarizes the cytotoxicity results:
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| Compound A | 100 | 77 | 68 |
| Compound B | 200 | 89 | 73 |
| Compound C | 50 | 96 | 97 |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its oxopyrrolidine moiety may enhance binding affinity to specific biological targets, potentially influencing pathways involved in inflammation and cell proliferation.
Q & A
Q. What analytical methods are recommended for characterizing 3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid and its synthetic intermediates?
Methodological Answer:
- HPLC-PDA : Use reverse-phase C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min. Detect UV absorption at 220–280 nm for purity assessment .
- FT-IR Spectroscopy : Confirm functional groups (e.g., α,β-unsaturated carbonyl stretch at ~1700 cm⁻¹, pyrrolidinone C=O at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., vinyl protons at δ 6.2–7.5 ppm, pyrrolidinone protons at δ 2.8–3.5 ppm) and carbon signals for structural validation .
Q. How can common synthetic impurities be identified and quantified during the synthesis of this compound?
Methodological Answer:
-
Impurity Profiling : Use HPLC with reference standards (e.g., EP/Pharm. grade) for structurally related impurities, such as:
Potential Impurities Structural Features Detection Method Dehydration byproducts Loss of hydroxyl/amide groups HPLC (Retention shift) Oxidative derivatives Additional carbonyl groups LC-MS (m/z shifts) Unreacted intermediates Residual pyrrolidinone/benzaldehyde NMR/FT-IR
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalytic Systems : Use Pd/C for hydrogenation steps or Lewis acids (e.g., ZnCl₂) for condensation reactions .
- Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and optimize reaction times to minimize side products .
Advanced Research Questions
Q. How can contradictory stability data from accelerated degradation studies (e.g., pH, temperature) be resolved?
Methodological Answer:
- Stress Testing Design :
- Acidic/Basic Conditions : Expose the compound to 0.1 M HCl/NaOH (37°C, 24–72 hrs) and analyze degradation via LC-MS .
- Oxidative Stress : Use 3% H₂O₂ to identify oxidation products (e.g., epoxides or carbonyl derivatives) .
- Photostability : UV irradiation (λ = 254 nm, 48 hrs) to assess photodegradation pathways .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate degradation patterns with environmental factors .
Q. What computational approaches predict the compound’s pharmacokinetic and target-binding properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with pyrrolidinone-binding enzymes (e.g., proteases or kinases). Validate with binding free energy calculations (ΔG) .
- QSAR Modeling : Derive ADMET properties (e.g., logP, bioavailability) from structural descriptors (e.g., topological polar surface area, H-bond donors) .
- MD Simulations : Simulate solvation dynamics in water/lipid bilayers (GROMACS) to predict membrane permeability .
Q. How should researchers address discrepancies in reported biological activity data across cell-based assays?
Methodological Answer:
- Assay Standardization :
- Cell Line Validation : Use authenticated lines (e.g., HEK293, HepG2) with mycoplasma testing .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., known kinase inhibitors) .
- Data Normalization : Correct for batch effects using Z-score transformation or ComBat algorithms .
- Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target effects .
Data Contradiction Analysis
Q. How can conflicting results in impurity profiles from different laboratories be resolved?
Methodological Answer:
- Orthogonal Methods : Compare HPLC (UV detection) with CE (capillary electrophoresis) or NMR for impurity quantification .
- Collaborative Studies : Share raw data (e.g., chromatograms, spectra) via platforms like MetaboLights for peer validation .
- Reference Materials : Use certified impurities (e.g., EP standards) to calibrate instruments and harmonize protocols .
Q. Tables for Key Analytical Parameters
| Parameter | HPLC Conditions | FT-IR Peaks | NMR Signals (¹H) |
|---|---|---|---|
| Purity Assessment | C18 column, 220 nm, 70:30 ACN:H₂O | 1700 cm⁻¹ (C=O stretch) | δ 6.5–7.8 ppm (vinyl protons) |
| Impurity Detection | Retention time shift (>2%) | 1650 cm⁻¹ (pyrrolidinone C=O) | δ 2.8–3.5 ppm (pyrrolidinone) |
| Degradation Monitoring | New peaks at 254 nm | Broad O-H stretch (3400 cm⁻¹) | δ 1.2–1.8 ppm (aliphatic chains) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
